KAG-308 - 1215192-68-9

KAG-308

Catalog Number: EVT-271558
CAS Number: 1215192-68-9
Molecular Formula: C24H30F2N4O3
Molecular Weight: 460.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KAG-308, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration.
Overview

KAG-308 is a selective and orally active agonist of the EP4 receptor, a subtype of prostaglandin E2 receptor. This compound has garnered attention for its potential therapeutic applications in treating various inflammatory diseases, particularly ulcerative colitis and osteoarthritis. KAG-308 is identified by the chemical identifier 1215192-68-9 and has shown significant efficacy in preclinical studies, suggesting its role as a promising candidate for managing inflammatory bowel disease and related conditions .

Source and Classification

KAG-308 is classified as a synthetic organic compound. It belongs to the category of prostaglandin E2 receptor agonists, specifically targeting the EP4 receptor subtype. The compound has been extensively studied for its pharmacological properties and potential applications in treating inflammatory disorders. Its synthesis and characterization have been documented in various scientific publications, highlighting its relevance in medicinal chemistry and pharmacology .

Synthesis Analysis

Methods

The synthesis of KAG-308 involves a multi-step process that includes the formation of a tetrazole ring, which is crucial for its biological activity. The synthetic route typically follows these stages:

  1. Formation of the Tetrazole Ring: This step is essential for establishing the core structure of KAG-308.
  2. Functional Group Modifications: Various functional groups are introduced through substitution reactions to enhance the compound's activity and selectivity towards the EP4 receptor.

Technical Details

Industrial production of KAG-308 employs optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow reactors and automated systems are utilized to maintain consistent quality during production. Advanced purification methods, including chromatography and crystallization, are critical for obtaining the final product that meets required specifications.

Molecular Structure Analysis

Structure

The molecular formula of KAG-308 is C24H30F2N4O3. The compound's structure features a complex arrangement that includes a tetrazole ring, which contributes to its receptor selectivity.

Chemical Reactions Analysis

Reactions

KAG-308 participates in various chemical reactions that can modify its structure and potentially alter its biological activity:

  1. Oxidation: The compound can undergo oxidation under specific conditions to form oxidized derivatives.
    • Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  2. Reduction: Reduction reactions can modify functional groups within KAG-308.
    • Typical reducing agents include sodium borohydride and lithium aluminum hydride.
  3. Substitution: Nucleophilic substitutions can introduce different functional groups into the molecule.
    • Nucleophilic reagents such as sodium azide and potassium cyanide are often employed in these reactions.
Mechanism of Action

KAG-308 exerts its pharmacological effects primarily through selective activation of the EP4 receptor. This activation leads to several downstream effects:

  1. Inhibition of Tumor Necrosis Factor-alpha Production: KAG-308 significantly reduces the production of this pro-inflammatory cytokine in peripheral blood cells and T cells.
  2. Promotion of Mucosal Healing: In preclinical models of ulcerative colitis, oral administration of KAG-308 has been shown to suppress disease onset and promote histological healing of the intestinal mucosa.
  3. Prevention of Colorectal Carcinogenesis: The compound demonstrates protective effects against cancer development associated with colitis by inhibiting inflammatory processes that could lead to malignancy .
Physical and Chemical Properties Analysis

Physical Properties

KAG-308 is characterized by its solid state at room temperature with specific melting points that can vary based on purity levels.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or oxidative environments.

Relevant Data or Analyses

Detailed studies have reported on the pharmacokinetic profiles of KAG-308, indicating relatively high bioavailability upon oral administration, which enhances its potential as a therapeutic agent .

Applications

KAG-308 has significant scientific uses primarily in:

  1. Treatment of Inflammatory Diseases: Its selective action on the EP4 receptor makes it a candidate for managing conditions like ulcerative colitis and osteoarthritis.
  2. Research on Colorectal Cancer Prevention: Studies suggest that KAG-308 may lower the risk of colorectal carcinogenesis associated with inflammatory bowel diseases.
  3. Pharmacological Studies: Its unique mechanism provides insights into prostaglandin signaling pathways and their implications in inflammation and cancer biology .
Introduction to KAG-308

Chemical and Pharmacological Identity of KAG-308

Structural Characterization

KAG-308 possesses the molecular formula C₂₄H₃₀F₂N₄O₃ and a molecular weight of 460.52 g/mol. Its structure integrates a cis-bicyclo[3.3.0]octane core decorated with fluorine atoms at the 4-position and a tetrazole ring connected via a butenylidene linker [1] [6]. Critical stereochemical elements include three chiral centers (6R,7R,3R) that enforce a rigid, U-shaped conformation, essential for high-affinity receptor binding. The tetrazole moiety—a carboxylic acid bioisostere—enhances metabolic stability and membrane permeability, while the difluorinated bicyclic segment provides resistance to oxidative degradation [6] [7]. These features collectively enable optimal pharmacokinetics for oral administration.

Table 1: Molecular Descriptors of KAG-308

PropertyValue
CAS Registry Number1215192-68-9
Molecular FormulaC₂₄H₃₀F₂N₄O₃
Exact Mass460.2286 g/mol
Elemental CompositionC 62.59%, H 6.57%, F 8.25%, N 12.17%, O 10.42%
SMILESOC@HC@HC@([H])[C@@]1([H])OC3=C/CCCC4=NN=NN4
Solubility Profile≥60 mg/mL in DMSO; Insoluble in water

Classification as an Orally Active EP4-Selective Agonist

KAG-308 is classified pharmacologically as a potent and selective agonist of the prostaglandin E receptor subtype 4 (EP4). Binding assays reveal exceptional affinity for human EP4, with a Ki of 2.57 nM and an EC₅₀ of 17 nM in functional cAMP accumulation studies [1] [5]. Its selectivity profile demonstrates >500-fold preference for EP4 over related receptors: Ki values for EP1 (1,410 nM), EP2 (1,540 nM), EP3 (32.4 nM), and IP (52.9 nM) confirm subtype specificity [2] [6]. This precision underpins its therapeutic utility by minimizing off-target effects. Crucially, KAG-308 exhibits oral bioavailability, enabling systemic delivery without peptide degradation—a limitation of natural PGE₂ [4] [5]. In vivo, it achieves sufficient plasma and tissue concentrations (e.g., synovium: 33.3 nM; cartilage: 13.6 nM) to activate EP4 receptors therapeutically [3].

Table 2: Receptor Selectivity Profile of KAG-308

Receptor SubtypeKi (nM)EC₅₀ (nM)Selectivity Ratio (vs. EP4)
Human EP42.57171
Human EP332.416012.6
Human IP52.9>10,00020.6
Human EP11,4101,000548.6
Human EP21,5401,000599.2

EP4 Receptor Biology and Therapeutic Relevance

Role of EP4 in Prostaglandin E2 Signaling Pathways

The EP4 receptor, one of four G-protein-coupled receptors (GPCRs) for PGE₂, primarily couples to Gαs proteins, activating adenylate cyclase (AC) to elevate intracellular cyclic adenosine monophosphate (cAMP) [3] [8]. Unlike the related EP2 receptor, EP4 also engages β-arrestin-dependent signaling and phosphatidylinositol 3-kinase (PI3K) pathways, enabling nuanced biological responses such as anti-inflammatory gene transcription and cytoskeletal remodeling [3] [8]. In immune cells, EP4 activation suppresses nuclear factor-kappa B (NF-κB) translocation, while in stromal cells, it triggers cAMP response element-binding protein (CREB) phosphorylation—a mechanism verified in KAG-308-treated chondrocytes where phospho-CREB levels rise dose-dependently (EC₅₀: 0.15 nM) [3]. These pathways collectively regulate cytokine production, matrix metabolism, and cellular differentiation, positioning EP4 as a pivotal modulator of tissue homeostasis.

EP4’s Dual Role in Inflammation and Tissue Regeneration

EP4 signaling exhibits context-dependent duality: it concurrently dampens inflammatory cascades and activates reparative mechanisms. In inflamed tissues, KAG-308-mediated EP4 agonism reduces tumor necrosis factor-alpha (TNF-α) secretion by up to 80% in human peripheral blood mononuclear cells (PBMCs) and mouse synoviocytes by blocking NF-κB activation [1] [3]. Concurrently, it promotes epithelial and mesenchymal cell proliferation via PI3K/Epac1/Rap1 pathways, accelerating mucosal barrier restoration in colitis and cartilage integrity preservation in OA [3] [5]. This dual functionality addresses core pathophysiological processes—excessive immune activation and impaired tissue healing—making EP4 a compelling target for diseases like UC and OA where both processes coexist destructively.

Pathophysiological Context for KAG-308 Research

EP4 Dysregulation in Ulcerative Colitis (UC) and Osteoarthritis (OA)

In UC, EP4 receptor expression diminishes in inflamed colonic mucosa, impairing resolution pathways and perpetuating TNF-α-driven damage [4] [5]. Similarly, OA-affected joints exhibit elevated PGE₂ levels but dysfunctional EP4 signaling in chondrocytes and synoviocytes, leading to unchecked metalloproteinase activity and cartilage catabolism [3]. KAG-308 rectifies this imbalance:

  • In UC models, oral KAG-308 (3 mg/kg/day) reduced histological injury scores by 60% and elevated mucosal healing markers (e.g., crypt regeneration) by 3-fold compared to sulfasalazine [5].
  • In surgically induced OA, KAG-308 (3 mg/kg/day orally) suppressed OARSI histological scores by 50%, synovitis by 70%, and chondrocyte hypertrophy markers (Col10, Runx2) by 40–65% [3].

Unmet Therapeutic Needs in Chronic Inflammatory and Degenerative Diseases

Current UC therapies (e.g., corticosteroids, anti-TNF antibodies) inadequately address epithelial repair, leaving patients vulnerable to relapse [5]. Similarly, OA management relies on analgesics and NSAIDs that offer symptomatic relief but fail to halt cartilage degradation [3] [6]. KAG-308 bridges this gap by:

  • Simultaneously targeting inflammation and regeneration: Unlike NSAIDs (exclusively anti-inflammatory) or growth factors (solely reparative), KAG-308 inhibits TNF-α (IC50: 17 nM) while stimulating epithelial and chondrocyte differentiation [1] [3].
  • Mitigating carcinogenesis risk: In azoxymethane/dextran sulfate sodium (AOM/DSS) models of colitis-associated cancer, KAG-308 reduced tumor incidence by 40% by resolving chronic inflammation—a contrast to EP4 antagonists that increase mortality [4] [5].

Table 3: Efficacy of KAG-308 in Preclinical Disease Models

Disease ModelDose & RouteKey OutcomesReference
DSS-Induced Colitis (Mouse)3 mg/kg/day oral↓ Disease Activity Index (50%); ↑ Mucosal healing (3-fold); ↓ TNF-α (70%) [5]
AOM/DSS Colitis-Associated Cancer (Mouse)3 mg/kg/day oral↓ Tumor multiplicity (40%); ↓ Mortality (60% vs. control) [4]
Surgical OA (Mouse)3 mg/kg/day oral↓ OARSI score (50%); ↓ Synovitis (70%); ↓ Mmp13/TNF in synovium (60–75%) [3]
Collagen-Induced Arthritis (Mouse)1–3 mg/kg/day oral↓ Joint swelling (55%); ↓ Hydroxyproline (40%); ↓ TGF-β1 (50%) [6]

Properties

CAS Number

1215192-68-9

Product Name

KAG-308

IUPAC Name

(2Z,3aR,4R,5R,6aS)-3,3-difluoro-4-[(E,3R,4R)-3-hydroxy-4-(3-methylphenyl)pent-1-enyl]-2-[4-(2H-tetrazol-5-yl)butylidene]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-5-ol

Molecular Formula

C24H30F2N4O3

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C24H30F2N4O3/c1-14-6-5-7-16(12-14)15(2)18(31)11-10-17-19(32)13-20-23(17)24(25,26)21(33-20)8-3-4-9-22-27-29-30-28-22/h5-8,10-12,15,17-20,23,31-32H,3-4,9,13H2,1-2H3,(H,27,28,29,30)/b11-10+,21-8-/t15-,17+,18-,19-,20+,23-/m1/s1

InChI Key

KSELABKNBIUMGG-YGBAREPYSA-N

SMILES

FC1(F)/C(O[C@@]2([H])C[C@@H](O)[C@H](/C=C/[C@@H](O)[C@@H](C3=CC=CC(C)=C3)C)[C@@]12[H])=C/CCCC4=NN=NN4

Solubility

Soluble in DMSO

Synonyms

KAG-308; KAG 308; KAG308;

Canonical SMILES

CC1=CC(=CC=C1)C(C)C(C=CC2C(CC3C2C(C(=CCCCC4=NNN=N4)O3)(F)F)O)O

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H](C)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C(/C(=C/CCCC4=NNN=N4)/O3)(F)F)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.